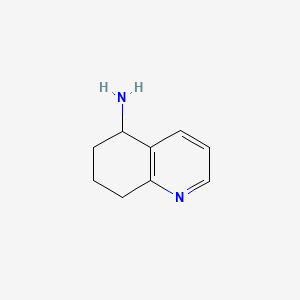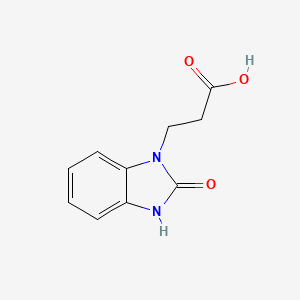![molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]essigsäure CAS No. 5427-99-6](/img/structure/B1346026.png)
2-[(2-Nitrophenyl)amino]essigsäure
Übersicht
Beschreibung
2-[(2-Nitrophenyl)amino]acetic acid is an organic compound with the molecular formula C8H8N2O4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an aminoacetic acid moiety. This compound is of significant interest in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(2-Nitrophenyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocycles and as a protecting group for primary alcohols.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of various biologically active molecules and as a precursor for other chemical compounds.
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-[(2-Nitrophenyl)amino]acetic acid might also interact with various biological targets.
Mode of Action
It’s known to be an important reagent for many organic reactions, especially for the formation of heterocycles . It can be used as a protecting group for primary alcohols , suggesting that it might interact with its targets by forming covalent bonds.
Biochemical Pathways
It’s known that the compound is a precursor for many heterocycles , indicating that it might be involved in various biochemical pathways related to the synthesis of these structures.
Pharmacokinetics
Its solubility in water is 01417% at 20 °C , which might influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound is used in organic synthesis and has been used as an herbicide , suggesting that it might have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-[(2-Nitrophenyl)amino]acetic acid plays a significant role in biochemical reactions, particularly in the formation of heterocycles. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can be used as a protecting group for primary alcohols through esterification, which is then selectively removed using zinc and ammonium chloride . This compound’s interactions with enzymes and proteins are crucial for its role in organic synthesis and biochemical research.
Cellular Effects
The effects of 2-[(2-Nitrophenyl)amino]acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a precursor for many heterocycles, which are essential in synthesizing biologically active molecules . These interactions can lead to changes in cellular behavior and function, making it a valuable compound in biochemical research.
Molecular Mechanism
At the molecular level, 2-[(2-Nitrophenyl)amino]acetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can protect primary alcohols through esterification and is compatible with other existing alcohol protecting groups . This compound’s ability to form heterocycles and its role as a precursor for biologically active molecules highlight its importance in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Nitrophenyl)amino]acetic acid change over time. Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and at room temperature . Over time, its interactions with cellular components can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 2-[(2-Nitrophenyl)amino]acetic acid vary with different dosages in animal models. At lower doses, it may facilitate the synthesis of biologically active molecules without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
2-[(2-Nitrophenyl)amino]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of heterocycles and other complex organic molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-[(2-Nitrophenyl)amino]acetic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments . Understanding its transport and distribution is essential for its effective use in biochemical applications.
Subcellular Localization
The subcellular localization of 2-[(2-Nitrophenyl)amino]acetic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in cellular processes and its overall effectiveness in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitrophenyl)amino]acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group and subsequent formation of the aminoacetic acid derivative. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reduction using agents like iron powder or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-Nitrophenyl)amino]acetic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Nitrophenyl)amino]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Carboxylic acids, acid chlorides, anhydrides.
Cyclization: Hexamethyldisilazane, zinc chloride, dimethylformamide.
Major Products:
Reduction: Aniline derivatives.
Substitution: Amides, esters.
Cyclization: Lactams, hydroxamic acids.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Lacks the nitro and amino groups, making it less reactive in certain synthetic applications.
4-Nitrophenylacetic acid: Contains a nitro group at the para position, leading to different reactivity and applications.
2-Nitrodiphenylamine: Similar nitro group but different structural framework, affecting its chemical behavior.
Uniqueness: 2-[(2-Nitrophenyl)amino]acetic acid is unique due to its combination of a nitro group and an aminoacetic acid moiety, which allows for versatile chemical transformations and a wide range of applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202630 | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-99-6 | |
| Record name | N-(2-Nitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















